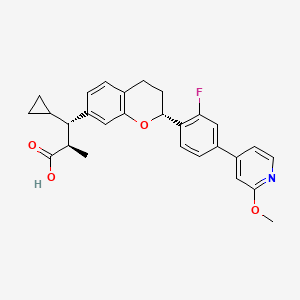
GPR40 AgoPAM AP5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPR40 AgoPAM AP5 is a potent and selective agonist of the G-protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). This compound is characterized by its positive allosteric modulation, which enhances the receptor’s response to its endogenous ligands. This compound has shown significant potential in the treatment of type 2 diabetes by stimulating insulin and incretin secretion, thereby improving glucose homeostasis .
Preparation Methods
The synthesis of GPR40 AgoPAM AP5 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Introduction of Functional Groups: Specific functional groups are introduced to the core structure to enhance the compound’s activity and selectivity. This step often involves the use of reagents such as organometallic compounds and protecting groups.
Purification and Characterization: The final product is purified using techniques such as chromatography and recrystallization. .
Chemical Reactions Analysis
GPR40 AgoPAM AP5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Typical reagents include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments
Scientific Research Applications
GPR40 AgoPAM AP5 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the pharmacology of GPR40 and its role in glucose metabolism.
Biology: The compound is utilized in biological studies to investigate the signaling pathways and physiological effects mediated by GPR40 activation.
Medicine: this compound is being explored as a potential therapeutic agent for type 2 diabetes due to its ability to enhance insulin and incretin secretion.
Industry: The compound is used in the development of new drugs targeting GPR40 for the treatment of metabolic disorders
Mechanism of Action
GPR40 AgoPAM AP5 exerts its effects by binding to the GPR40 receptor, which is primarily expressed in pancreatic beta cells and enteroendocrine cells in the gut. Upon binding, the compound enhances the receptor’s response to endogenous fatty acids, leading to increased secretion of insulin and incretins such as glucagon-like peptide-1 (GLP-1). This results in improved glucose homeostasis and reduced blood glucose levels .
Comparison with Similar Compounds
GPR40 AgoPAM AP5 is unique compared to other GPR40 agonists due to its positive allosteric modulation, which provides a more robust and sustained activation of the receptor. Similar compounds include:
TAK-875: A partial agonist of GPR40 that was discontinued due to liver toxicity concerns.
AMG 837: Another partial agonist with a different pharmacological profile.
AM-1638: An AgoPAM similar to this compound but with distinct structural features and activity
This compound stands out due to its high potency, selectivity, and favorable pharmacokinetic properties, making it a promising candidate for further development in the treatment of metabolic disorders.
Properties
Molecular Formula |
C28H28FNO4 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2R,3S)-3-cyclopropyl-3-[(2R)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C28H28FNO4/c1-16(28(31)32)27(18-4-5-18)21-6-3-17-8-10-24(34-25(17)14-21)22-9-7-19(13-23(22)29)20-11-12-30-26(15-20)33-2/h3,6-7,9,11-16,18,24,27H,4-5,8,10H2,1-2H3,(H,31,32)/t16-,24-,27-/m1/s1 |
InChI Key |
ABSKJGYIWZMOAF-FLFAQTGJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1CC1)C2=CC3=C(CC[C@@H](O3)C4=C(C=C(C=C4)C5=CC(=NC=C5)OC)F)C=C2)C(=O)O |
Canonical SMILES |
CC(C(C1CC1)C2=CC3=C(CCC(O3)C4=C(C=C(C=C4)C5=CC(=NC=C5)OC)F)C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


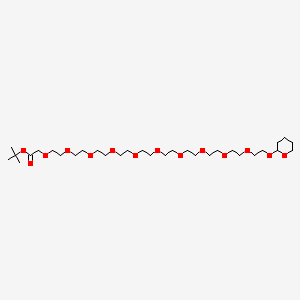

![2-[(1R)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B11934771.png)
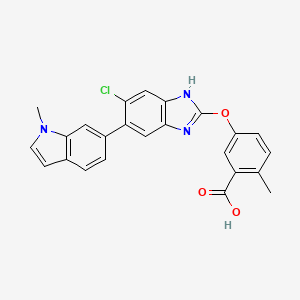
![(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11934789.png)
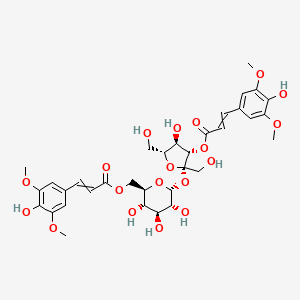
![(2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11934805.png)
![1-[[(2R,3R,4R)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11934816.png)
![2-Pyridinecarbonitrile, 3-[(3R)-3-methyl-4-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-1-piperazinyl]-](/img/structure/B11934819.png)
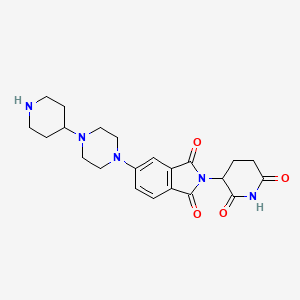

![(4S,8R,9R,22S,25S,55R,56S)-7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-(3,4,5-trihydroxyoxan-2-yl)oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione](/img/structure/B11934845.png)
![[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B11934858.png)

